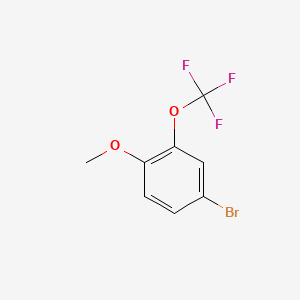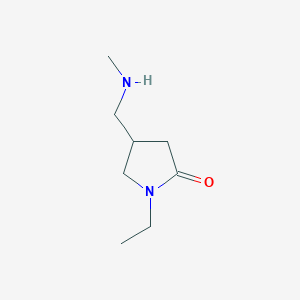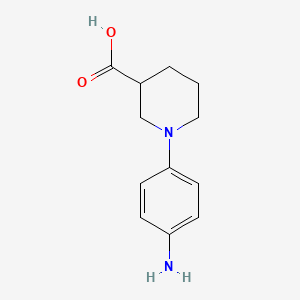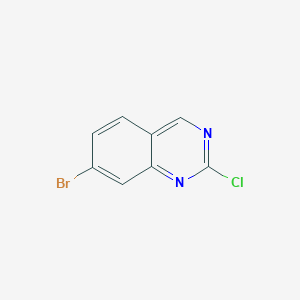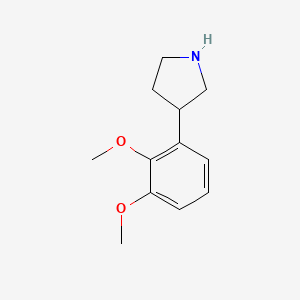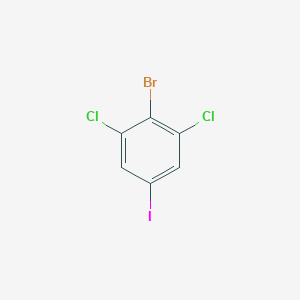
4-Bromo-3,5-dichloroiodobenzene
概要
説明
4-Bromo-3,5-dichloroiodobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine atoms on a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dichloroiodobenzene can be synthesized through the halogenation of benzene derivatives. One common method involves the reaction of bromine and iodine with magnesium to form the desired compound. The reaction typically requires controlled conditions to ensure the selective addition of halogens to the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled halogenation reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The resulting product is then purified to achieve the desired purity level.
化学反応の分析
Types of Reactions: 4-Bromo-3,5-dichloroiodobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH⁻) or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of dihalogenated or monohalogenated benzene derivatives.
Substitution: Substitution reactions can produce a variety of substituted benzene derivatives, depending on the nucleophile used.
科学的研究の応用
4-Bromo-3,5-dichloroiodobenzene is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-Bromo-3,5-dichloroiodobenzene exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of multiple halogens on the benzene ring enhances its reactivity and allows for the formation of various intermediates and products.
類似化合物との比較
4-Bromo-3,5-dichloroiodobenzene is unique due to its combination of bromine, chlorine, and iodine atoms on a single benzene ring. Similar compounds include:
2-Bromo-1,3-dichlorobenzene: Lacks the iodine atom.
3,5-Dibromobenzene: Lacks the chlorine and iodine atoms.
4-Chloro-3,5-dibromobenzene: Lacks the iodine atom.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
特性
IUPAC Name |
2-bromo-1,3-dichloro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPMUOTUUHLYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


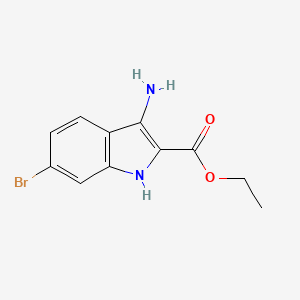
![4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520598.png)
![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B1520599.png)
![{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid](/img/structure/B1520600.png)
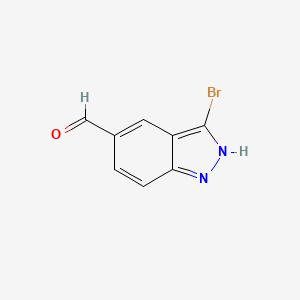
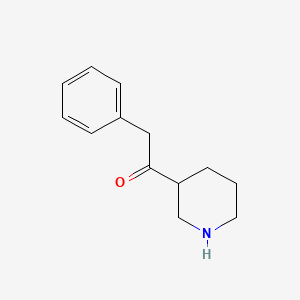
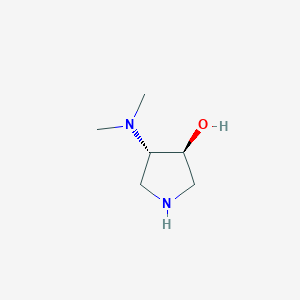
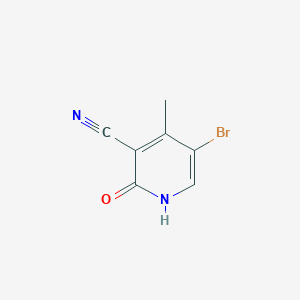
![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)
